1-(4-Chloropyrimidin-2-yl)-4-piperidinol is a chemical compound that combines a piperidine moiety with a chlorinated pyrimidine. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular structure features a piperidine ring attached to a pyrimidine ring, which is modified by the presence of a chlorine atom at the 4-position of the pyrimidine.
The compound can be synthesized through various chemical reactions involving piperidine derivatives and chloropyrimidine intermediates. Research studies have explored its synthesis and biological properties, indicating its relevance in pharmaceutical applications.
1-(4-Chloropyrimidin-2-yl)-4-piperidinol can be classified as:
The synthesis of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol typically involves several steps, including:
A common synthetic route includes:
The molecular formula of 1-(4-Chloropyrimidin-2-yl)-4-piperidinol is . The structure features:
Key structural data include:
1-(4-Chloropyrimidin-2-yl)-4-piperidinol can participate in various chemical reactions, including:
Reactions are typically conducted under controlled conditions, using solvents that promote solubility and reactivity. For example, reactions may be carried out in dimethylformamide or ethanol with appropriate catalysts or reagents.
The mechanism of action for compounds like 1-(4-Chloropyrimidin-2-yl)-4-piperidinol often involves interaction with biological targets such as enzymes or receptors. The presence of both the piperidine and pyrimidine moieties allows for diverse interactions, potentially leading to modulation of biological pathways.
1-(4-Chloropyrimidin-2-yl)-4-piperidinol has several scientific uses:
1-(4-Chloropyrimidin-2-yl)-4-piperidinol (CAS 916791-08-7) has emerged as a structurally privileged scaffold in modern drug discovery, combining the hydrogen-bonding capabilities of the chloropyrimidine ring with the three-dimensional flexibility of the piperidine alcohol moiety. This bifunctional heterocyclic compound (molecular formula: C₉H₁₂ClN₃O; molecular weight: 213.66 g/mol) serves as a critical molecular platform for constructing pharmacologically active agents targeting diverse therapeutic areas [2]. The strategic placement of the chlorine atom at the pyrimidine 4-position and the hydroxyl group at the piperidine 4-position creates distinct synthetic vectors for structural elaboration, enabling medicinal chemists to precisely modulate steric, electronic, and pharmacokinetic properties of drug candidates. Its balanced molecular weight and moderate lipophilicity align with fragment-based drug design principles, allowing controlled complexity escalation during lead optimization campaigns. The compound exemplifies contemporary trends in medicinal chemistry where carefully designed heterocyclic building blocks accelerate the discovery of novel bioactive molecules through rational structural hybridization [5] [6].
The synthetic versatility of 1-(4-chloropyrimidin-2-yl)-4-piperidinol stems from three reactive domains that enable orthogonal modification pathways:
Table 1: Synthetic Utility of Key Functional Groups in 1-(4-Chloropyrimidin-2-yl)-4-piperidinol
Reactive Site | Chemical Transformations | Application in Drug Design |
---|---|---|
Pyrimidine C4 chlorine | Nucleophilic substitution (amines, alcohols, thiols) | Introduction of target-specific recognition elements |
Piperidine C4 hydroxyl | Oxidation, esterification, etherification, Mitsunobu reaction | Solubility modulation, prodrug design, linker attachment |
Piperidine nitrogen | Quaternization, N-oxide formation | Charge modification for membrane permeability tuning |
The compound's bifunctional nature enables its application as a molecular linchpin in fragment coupling strategies. For instance, the hydroxyl group can anchor solubilizing groups (PEG chains, morpholines) or acidic/basic ionizable moieties to fine-tune physicochemical properties, while the chloropyrimidine undergoes parallel modifications to install pharmacophoric elements. This dual-reactivity profile significantly reduces synthetic steps compared to sequential functionalization approaches [2] [6].
In kinase inhibitor development, the chloropyrimidine moiety serves as adenine bioisostere capable of forming critical hydrogen bonds in the ATP-binding cleft, while the piperidine alcohol provides a vector to access hydrophobic regions adjacent to the catalytic site. Molecular modeling studies indicate that the 4-hydroxyl group participates in water-mediated hydrogen bonding networks, enhancing binding specificity. The scaffold's conformational flexibility allows adaptation to distinct kinase topographies, explaining its broad applicability across target classes [3]. Beyond kinase inhibition, this building block has enabled access to:
The strategic incorporation of 1-(4-chloropyrimidin-2-yl)-4-piperidinol in drug discovery programs emerged from fragment-based approaches to protein kinase B (PKB/Akt) inhibition in the early 2000s. Early PKB inhibitors featured 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines (e.g., CCT128930) but suffered from metabolic instability and poor oral bioavailability. Medicinal chemists recognized that replacing the benzylamine moiety with alternative hydrogen-bonding motifs could improve drug-like properties while maintaining target engagement [3]. This insight triggered systematic exploration of piperidine variants, including 4-hydroxypiperidine derivatives, leading to the identification of 1-(4-chloropyrimidin-2-yl)-4-piperidinol as a versatile precursor to PKB inhibitors with optimized pharmacokinetic profiles.
Table 2: Evolution of Piperidine-Pyrimidine Scaffolds in PKB Inhibitor Development
Generation | Core Structure | Advantages | Limitations | Selectivity Achieved |
---|---|---|---|---|
First | 4-Benzyl-4-aminopiperidine | Nanomolar PKB inhibition | Rapid clearance, low oral bioavailability | ≤28-fold vs PKA |
Second | Di/tri-substituted benzyl derivatives | Improved selectivity (up to 165-fold vs PKA) | Suboptimal metabolic stability | 70-165-fold vs PKA |
Third | 4-Hydroxypiperidine derivatives | Enhanced solubility, reduced metabolic clearance | Synthetic accessibility challenges | Maintained selectivity |
The transition from 4-aminopiperidines to 4-hydroxypiperidines represented a critical innovation in scaffold design. While the amino group conferred potent inhibition, its metabolic vulnerability (N-oxidation, deamination) limited in vivo utility. Computational analyses predicted that the hydroxyl analog would maintain key hydrogen-bonding interactions with PKB's hinge region while offering superior metabolic stability. Synthetic access to this scaffold was enabled by nucleophilic aromatic substitution between 2,4-dichloropyrimidine and 4-hydroxypiperidine, selectively functionalizing the pyrimidine 4-position due to enhanced leaving group capacity [3] [6].
The scaffold's impact expanded beyond PKB inhibition as its balanced physicochemical properties (calculated logP ~1.5, TPSA ~50 Ų) aligned with emerging principles of lead-likeness. Its molecular weight (<250 Da) and moderate complexity made it ideal for fragment-based screening libraries. Structure-activity relationship (SAR) studies demonstrated that modifications at either functional group could fine-tune target selectivity profiles:
Table 3: Physicochemical and Structural Properties of Key Scaffold Variants
Property | 1-(4-Chloropyrimidin-2-yl)-4-piperidinol | 4-Aminopiperidine Analog | 4-Carboxamide Derivative | Significance |
---|---|---|---|---|
Molecular Weight | 213.66 g/mol | ~250 g/mol | ~300 g/mol | Fragment efficiency |
cLogP | 1.38 (predicted) | 2.5-3.5 | 1.0-2.0 | Membrane permeability tuning |
Hydrogen Bond Donors | 1 | 2 | 2 | Solubility and permeability |
Hydrogen Bond Acceptors | 4 | 5 | 5-6 | Target engagement capability |
TPSA | 49.5 Ų | 60-65 Ų | 85-95 Ų | Bioavailability optimization |
The evolution of this scaffold exemplifies modern structure-based drug design paradigms. X-ray crystallography of early analogs bound to PKA-PKB chimeric proteins revealed how substituent modifications exploit subtle differences in hydrophobic pocket architecture between kinases. Specifically, 2,4-disubstituted aryl groups attached via the chlorine replacement site adopted productive binding conformations in PKB's P-loop region that were sterically disfavored in PKA. This atomic-level understanding guided rational incorporation of the 4-hydroxypiperidine moiety as a spacer element optimally positioning lipophilic substituents into selectivity-defining regions [3]. Current research explores asymmetric synthesis of chiral derivatives and incorporation into proteolysis-targeting chimeras (PROTACs), expanding the scaffold's therapeutic relevance to targeted protein degradation platforms.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1